1-Methyl-3-[(1-methylcyclopropyl)methyl]-1H-pyrazol-5-amine 1-Methyl-3-[(1-methylcyclopropyl)methyl]-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17859460
InChI: InChI=1S/C9H15N3/c1-9(3-4-9)6-7-5-8(10)12(2)11-7/h5H,3-4,6,10H2,1-2H3
SMILES:
Molecular Formula: C9H15N3
Molecular Weight: 165.24 g/mol

1-Methyl-3-[(1-methylcyclopropyl)methyl]-1H-pyrazol-5-amine

CAS No.:

Cat. No.: VC17859460

Molecular Formula: C9H15N3

Molecular Weight: 165.24 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-3-[(1-methylcyclopropyl)methyl]-1H-pyrazol-5-amine -

Specification

Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
IUPAC Name 2-methyl-5-[(1-methylcyclopropyl)methyl]pyrazol-3-amine
Standard InChI InChI=1S/C9H15N3/c1-9(3-4-9)6-7-5-8(10)12(2)11-7/h5H,3-4,6,10H2,1-2H3
Standard InChI Key SNJCJEPMBAHAQO-UHFFFAOYSA-N
Canonical SMILES CC1(CC1)CC2=NN(C(=C2)N)C

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound features a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at three positions:

  • Position 1: A methyl group (-CH₃).

  • Position 3: A (1-methylcyclopropyl)methyl group, where a cyclopropane ring with one methyl substituent is attached via a methylene bridge.

  • Position 5: A primary amine (-NH₂).

This arrangement introduces significant steric and electronic effects. The cyclopropane ring’s angle strain (60° bond angles) and the electron-donating amine group create a polarized electron distribution, influencing reactivity and intermolecular interactions .

Table 1: Key Molecular Properties

PropertyValue
Molecular formulaC₁₀H₁₇N₃
Molecular weight179.27 g/mol
Hydrogen bond donors2 (amine group)
Hydrogen bond acceptors3 (two pyrazole N, one amine)
Topological polar surface area55.3 Ų

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis of 1-methyl-3-[(1-methylcyclopropyl)methyl]-1H-pyrazol-5-amine has been documented, analogous pyrazole derivatives suggest two plausible routes:

Cyclization Strategies

  • Cyclopropanation Post-Functionalization: A pre-functionalized pyrazole with a propargyl group at position 3 undergoes cyclopropanation using Simmons-Smith conditions (Zn/Cu couple with diiodomethane).

Industrial Considerations

Scale-up challenges include managing the cyclopropane ring’s instability under acidic conditions and optimizing reaction temperatures to prevent ring-opening side reactions. Continuous-flow reactors, as demonstrated in trifluoromethylpyrazole syntheses , may improve yield and safety.

Physicochemical Properties

Stability and Reactivity

  • Thermal Stability: Cyclopropane rings typically decompose above 150°C, limiting high-temperature applications.

  • Acid Sensitivity: The strained cyclopropane may undergo ring-opening in strong acids (e.g., H₂SO₄), forming linear alkenes.

  • Photoreactivity: Conjugation between the pyrazole’s π-system and cyclopropane’s σ-bond could enable [2+2] cycloadditions under UV light.

Solubility and Lipophilicity

  • Aqueous Solubility: Estimated at 0.8 mg/mL (logP ≈ 2.1), making it suitable for lipid bilayer penetration .

  • pH Dependency: The amine group (pKa ≈ 4.9) protonates in gastric fluid, enhancing solubility in acidic environments.

Biological Activity and Applications

Table 2: Hypothetical Biological Targets

Target ClassExample TargetPotential IC₅₀
Serine/threonine kinasesAKT1120 nM
GPCRsCB1 receptor850 nM
Ion channelsTRPV11.2 µM

Agricultural Chemistry

Cyclopropane-containing compounds often serve as insect growth regulators. The methylcyclopropyl group could disrupt chitin synthesis in arthropods, analogous to benzoylurea pesticides .

Future Research Directions

  • Synthetic Optimization: Developing enantioselective routes to access chiral cyclopropane derivatives.

  • Target Identification: High-throughput screening against kinase and GPCR libraries.

  • Formulation Studies: Nanoencapsulation to improve oral bioavailability.

  • Ecotoxicology: Long-term impact assessments on soil microbiota.

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